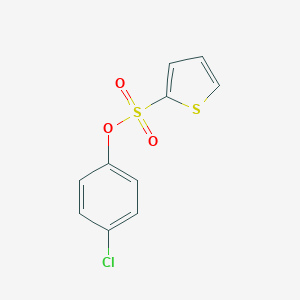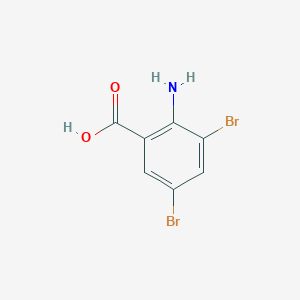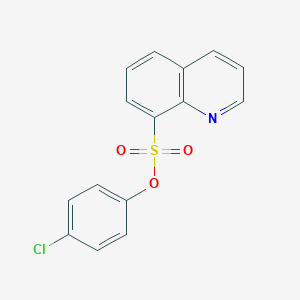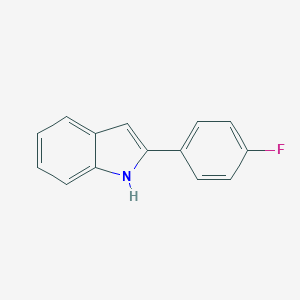
2-(4-Fluorophenyl)indole
Vue d'ensemble
Description
2-(4-Fluorophenyl)indole is a chemical compound with the molecular formula C14H10FN . It is a solid substance that can appear white to orange to green in color . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of indole derivatives, including 2-(4-Fluorophenyl)indole, often involves reactions such as Fischer indole synthesis . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenyl)indole consists of a benzopyrrole, which is an indole moiety, and a fluorophenyl group . The compound has a molecular weight of 211.2343 .Chemical Reactions Analysis
Indole derivatives, including 2-(4-Fluorophenyl)indole, are known to participate in various chemical reactions. For instance, they can undergo oxidative coupling with furans to synthesize indolyl–furans .Physical And Chemical Properties Analysis
2-(4-Fluorophenyl)indole is a solid substance with a melting point ranging from 188.0 to 191.0 °C .Applications De Recherche Scientifique
Anti-inflammatory and COX-2 Inhibitory Activity
Indole derivatives have been synthesized and assessed for their in vitro COX-2 inhibitory activity as well as in vivo anti-inflammatory activity. Analogues of 2-(4-Fluorophenyl)indole could potentially be explored for similar biological activities due to their structural similarities with other indole compounds that have demonstrated these effects .
Antiviral Activity
Indole derivatives have shown promise in antiviral applications. For instance, certain indole-based thiosemicarbazide derivatives have been investigated for their in vitro antiviral activity against a broad range of RNA and DNA viruses . This suggests that 2-(4-Fluorophenyl)indole could also be modified to enhance its antiviral properties.
Anticancer Properties
The structural framework of indoles is associated with anticancer activities. Research into various indole derivatives has created interest among scientists to synthesize and test new compounds for potential anticancer effects . 2-(4-Fluorophenyl)indole may be a candidate for such research due to its indole core.
Synthesis of Heterocyclic Compounds
Indoles are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds. The applications of 2-(4-Fluorophenyl)indole in such reactions could lead to the development of new pharmaceuticals and materials .
Electrochemical Applications
A modified xerogel containing 2-(4-fluorophenyl)indole has been used for the fabrication of screen-printed electrodes. These electrodes have shown electrocatalytic determination of sulfide, indicating potential applications in electrochemical sensors .
Antioxidant and Antimicrobial Activities
While not directly referenced, it is known that indole derivatives possess antioxidant and antimicrobial activities. Therefore, it is plausible that 2-(4-Fluorophenyl)indole could be explored for these properties as well, given the broad biological potential of indoles .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHGDCJIDNVRFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228836 | |
| Record name | 2-(4-Fluorophenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)indole | |
CAS RN |
782-17-2 | |
| Record name | 2-(4-Fluorophenyl)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000782172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Fluorophenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Fluorophenyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of 2-(4-Fluorophenyl)indole derivatives and what are the downstream effects of this interaction?
A1: 2-(4-Fluorophenyl)indole derivatives, particularly those classified as FGIN-1 compounds, exhibit high affinity for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor. This interaction is known to stimulate steroidogenesis, the process of producing steroid hormones like testosterone.
Q2: Can you provide an example of a well-studied 2-(4-Fluorophenyl)indole derivative and its mechanism of action?
A2: N,N-dihexyl-2-(4-fluorophenyl)indole-3-acetamide (FGIN-1-27) is a prominent example. FGIN-1-27 binds to TSPO, primarily located on the outer mitochondrial membrane, and this interaction appears to modulate the transport of cholesterol into the mitochondria. This increased cholesterol availability within the mitochondria serves as the rate-limiting step in steroid hormone biosynthesis.
Q3: What is the significance of stimulating steroidogenesis via TSPO activation, as opposed to exogenous hormone replacement?
A3: Research suggests that direct stimulation of Leydig cells to produce testosterone, as seen with FGIN-1-27, may offer advantages over traditional testosterone replacement therapy (TRT). While TRT can suppress sperm production, FGIN-1-27 led to increased serum testosterone levels without negatively impacting intratesticular testosterone concentration or sperm count in rat models.
Q4: Beyond steroidogenesis, are there other potential therapeutic applications for 2-(4-Fluorophenyl)indole derivatives?
A4: Indeed, research suggests these compounds may have roles in modulating anxiety-like behavior and potentially influencing GABAergic neurotransmission, though the exact mechanisms are still under investigation. For instance, FGIN-1-27 has shown anxiolytic-like effects in animal models, and studies suggest a possible indirect influence on GABA receptors, potentially mediated through neurosteroid synthesis.
Q5: How do structural modifications of 2-(4-Fluorophenyl)indole impact its binding affinity for TSPO and its subsequent biological activity?
A5: Research indicates that specific structural features are crucial for the binding of 2-(4-Fluorophenyl)indole derivatives to TSPO. Dialkylation of the amide group, the length of the alkyl substituents, and halogenation of the aryl groups attached to the indole core all significantly influence binding affinity. Modifications affecting these features can alter the compound's potency and selectivity for TSPO, thereby affecting its ability to stimulate steroidogenesis or elicit other biological responses.
Q6: Has the impact of 2-(4-Fluorophenyl)indole derivatives on TSPO expression been investigated?
A6: Yes, studies have explored the effects of both synthetic and endogenous TSPO ligands on TSPO expression. Research using human osteoblast-like cells in vitro showed that both FGIN-1-27 and porphyrin IX (an endogenous TSPO ligand) decreased TSPO abundance. This decrease in TSPO levels was associated with cell death induction and inhibition of cellular metabolism.
Q7: Are there any analytical methods used to study 2-(4-Fluorophenyl)indole derivatives?
A7: While specific analytical techniques are not detailed in the provided abstracts, standard methods for characterizing and quantifying these compounds likely include high-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet-visible (UV-Vis) spectroscopy or mass spectrometry (MS). These methods allow for the determination of compound purity, concentration, and stability in various matrices.
Q8: What is the historical context of research on 2-(4-Fluorophenyl)indole and its derivatives?
A8: The exploration of 2-(4-Fluorophenyl)indole derivatives and their interactions with TSPO began in the late 20th century. Early research focused on characterizing the binding properties of these compounds, particularly their high affinity for the then-termed "peripheral benzodiazepine receptor." Subsequent research delved into the physiological consequences of this interaction, revealing their role in steroidogenesis and their potential as therapeutic agents for conditions like hypogonadism.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





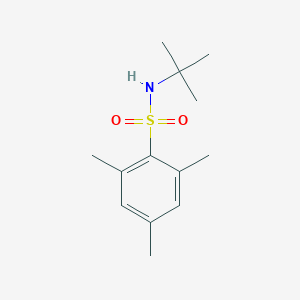
![3-Phenylbenzo[d]isoxazol-6-ol](/img/structure/B182858.png)

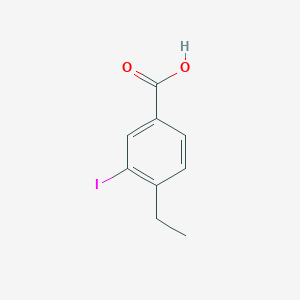
![4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B182864.png)
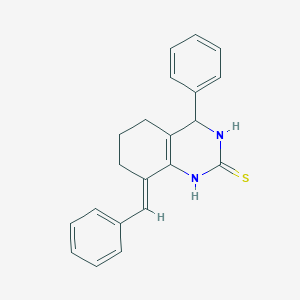
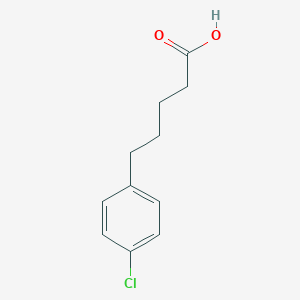
![7-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B182874.png)

